molecular formula C11H14N4 B13247546 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine

1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine

Cat. No.: B13247546
M. Wt: 202.26 g/mol
InChI Key: JERKEMJMSLUFLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine typically involves “Click” chemistry, a powerful and versatile method for constructing 1,2,3-triazoles . One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of aqueous media in these reactions is also advantageous for environmental and safety reasons .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-(4-phenyltriazol-1-yl)propan-2-amine

InChI

InChI=1S/C11H14N4/c1-9(12)7-15-8-11(13-14-15)10-5-3-2-4-6-10/h2-6,8-9H,7,12H2,1H3

InChI Key

JERKEMJMSLUFLH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(N=N1)C2=CC=CC=C2)N

Origin of Product

United States

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